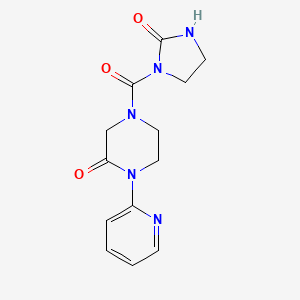

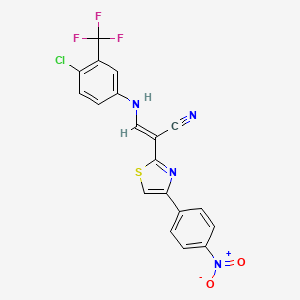

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H10ClF3N4O2S and its molecular weight is 450.82. The purity is usually 95%.

BenchChem offers high-quality (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study detailed the synthesis and X-ray crystal structures of new heteroarylacrylonitriles, exploring their in vitro cytotoxic activities on human cancer cell lines. These compounds were synthesized via Knoevenagel condensation, highlighting the importance of structural variation for biological activity. The research indicated that the structural positioning of substituents plays a crucial role in cytotoxic potency, offering insights into the chemical synthesis and structural analysis of acrylonitrile derivatives (Sa̧czewski et al., 2004).

Spectroscopic Study and Chemosensors

Another research focused on the synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines, demonstrating their potential as chemosensors for different cations. This study utilized single-crystal X-ray diffractometry and fluorescence spectroscopy to characterize the compounds, highlighting how structural modifications can influence the sensing capabilities for metal ions, which is relevant for developing new materials for chemical sensing applications (Hranjec et al., 2012).

Antifungal and Anticancer Agents

Research into the synthesis of novel heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile showcased the creation of potent antifungal agents. This study illustrates the utility of acrylonitrile derivatives in synthesizing compounds with significant biological activities, providing a pathway for the development of new therapeutic agents (Gomha & Abdel‐Aziz, 2012).

Corrosion Inhibition

A study on the corrosion inhibition efficiency of certain acrylonitrile derivatives on mild steel in hydrochloric acid utilized experimental and theoretical methods to demonstrate how structural variations in acrylonitrile compounds can significantly affect their performance as corrosion inhibitors. This research highlights the application of these compounds in protecting metals against corrosion, which is vital for industrial applications (Verma et al., 2016).

Optoelectronic Devices

The synthesis and characterization of donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting were explored, indicating the potential of acrylonitrile derivatives in optoelectronic applications. This study emphasizes the role of these compounds in developing materials for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).

Eigenschaften

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N4O2S/c20-16-6-3-13(7-15(16)19(21,22)23)25-9-12(8-24)18-26-17(10-30-18)11-1-4-14(5-2-11)27(28)29/h1-7,9-10,25H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIGQHRMXMPAHF-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)

![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)